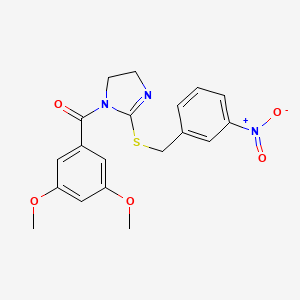

(3,5-dimethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3,5-dimethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Thioether Formation:

Ketone Formation: The final step involves the acylation of the thioether-imidazole intermediate with 3,5-dimethoxybenzoyl chloride under basic conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical modifications allows for the creation of derivatives with enhanced biological activity or reduced toxicity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which (3,5-dimethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the imidazole ring might participate in hydrogen bonding or metal coordination.

Comparison with Similar Compounds

Similar Compounds

(3,5-dimethoxyphenyl)(2-((3-aminobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: Similar structure but with an amino group instead of a nitro group.

(3,5-dimethoxyphenyl)(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in (3,5-dimethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone makes it unique compared to its analogs. This group can undergo specific redox reactions, providing distinct chemical and biological properties. Additionally, the combination of the imidazole ring and the thioether linkage contributes to its versatility in various applications.

This compound , covering its synthesis, reactions, applications, and unique features

Biological Activity

The compound (3,5-dimethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is an organic molecule characterized by a complex structure that includes a dimethoxyphenyl group and a thioether linked to a dihydroimidazole moiety. This unique combination of functional groups suggests potential biological activities, which are crucial for its applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: C19H19N3O5S

- Molecular Weight: 401.44 g/mol

- InChI Key: InChI=1S/C19H19N3O5S/c1-26-16-9-14(10-17(20)18(21)22)15-11-23-12(13(16)24)25/h9-10,12,15H,11H2,1-8H3,(H,20,21,22)/t12-,15-/m0/s1

The structure's complexity allows for varied interactions with biological targets, which may enhance its therapeutic potential.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. The biological activity is typically assessed through bioassays that measure the compound's efficacy at different concentrations, indicating a dose-dependent relationship with its effects on cellular systems.

Case Studies and Research Findings

- Anticancer Screening : A study screened various compounds for anticancer activity at a concentration of 10−5M. Among the tested compounds, derivatives similar to the target compound showed promising growth inhibition against cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer), with growth percentages indicating substantial cytotoxic effects .

- Mechanism of Action : The compound's mechanism may involve inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have indicated that compounds with similar imidazole structures can inhibit topoisomerase I and exhibit cytotoxicity towards human lymphoblast cell lines .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for optimizing its therapeutic use. Key areas of focus include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth and metastasis.

- Cellular Pathways : It is crucial to explore how the compound affects signaling pathways involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist for mGluR5 |

| Benzimidazole derivatives | Imidazole-like structure | Anticancer properties |

| Thiazole-based compounds | Sulfur-containing heterocycles | Antimicrobial activity |

This table illustrates that while many compounds share structural features with the target compound, the specific combination of a dimethoxyphenyl group and thioether linkage in this compound may enhance its interactions with biological targets compared to others.

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-26-16-9-14(10-17(11-16)27-2)18(23)21-7-6-20-19(21)28-12-13-4-3-5-15(8-13)22(24)25/h3-5,8-11H,6-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRKWLUNRGPADF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.